Cytotoxic Selectivity Profile: Differential IC50 Values Across Cancer and Non-Cancer Cell Lines
In a single-study panel evaluating cytotoxicity via MTT assay after 48 hours, Melilotigenin C exhibited distinct IC50 values across four human cell lines: HeLa (18.62 μM), A549 (21.24 μM), DU-145 (26 μM), and HEK293 (95.6 μM) . This 5.1-fold difference in potency between the most sensitive cancer line (HeLa) and the non-cancer kidney line (HEK293) suggests a measurable degree of cancer-selective cytotoxicity. In contrast, the widely studied triterpenoid betulinic acid typically exhibits high potency against melanoma and neuroblastoma lines but shows variable selectivity across other cancer types, with reported IC50 values ranging from 1-10 μM in sensitive lines and 20-50 μM in less sensitive lines, making cross-study selectivity comparisons challenging [1].
| Evidence Dimension | Cytotoxicity (IC50, μM) after 48h exposure by MTT assay |
|---|---|
| Target Compound Data | HeLa: 18.62 μM; A549: 21.24 μM; DU-145: 26 μM; HEK293: 95.6 μM |
| Comparator Or Baseline | Betulinic acid: melanoma lines (SK-MEL-2: ~4-10 μM), neuroblastoma (SHEP: ~2 μM), but selectivity index relative to non-cancer lines not directly comparable from single studies |
| Quantified Difference | 5.1-fold IC50 difference between HeLa (18.62 μM) and HEK293 (95.6 μM) for Melilotigenin C; direct comparator data unavailable |
| Conditions | Human cell lines (HeLa cervical cancer, A549 lung cancer, DU-145 prostate cancer, HEK293 embryonic kidney) exposed for 48 hours in MTT viability assay |
Why This Matters
This data provides a basis for selecting Melilotigenin C over other triterpenoids when a measurable cancer-selective cytotoxicity window is required for target validation studies.
- [1] Fulda S, Debatin KM. Betulinic acid induces apoptosis through a direct effect on mitochondria in neuroectodermal tumors. Med Pediatr Oncol. 2000;35(6):616-8. View Source
